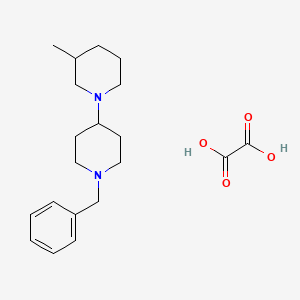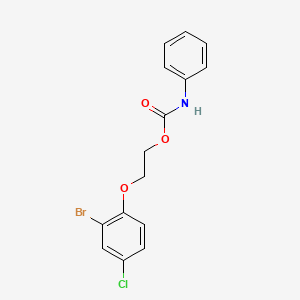
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate, also known as BCEPC, is a chemical compound that belongs to the family of carbamates. It is widely used in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the degradation of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. BCEPC has been extensively studied for its potential applications in the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Mécanisme D'action
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound also binds to beta-amyloid plaques in the brain, which can facilitate their detection and removal.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase of acetylcholine levels in the brain, the binding to beta-amyloid plaques, and the improvement of cognitive function and memory. This compound has also been shown to have neuroprotective effects, as it can prevent the oxidative damage and inflammation associated with neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate has several advantages for lab experiments, including its high potency and selectivity as an acetylcholinesterase inhibitor, its ability to selectively bind to beta-amyloid plaques, and its potential use as a diagnostic tool for Alzheimer's disease. However, this compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential toxicity at high doses, which can limit its use in vivo.
Orientations Futures
Future research on 2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate could focus on several directions, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, the investigation of its potential use as a therapeutic agent for neurological disorders, and the exploration of its mechanisms of action and biochemical and physiological effects. Additionally, future research could also investigate the potential of this compound as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate involves the reaction between 2-(2-bromo-4-chlorophenoxy)ethanol and phenyl isocyanate in the presence of a catalyst, such as triethylamine or pyridine. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate has been widely used in scientific research as a potent and selective inhibitor of acetylcholinesterase. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to alleviate the symptoms of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness and fatigue. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it can selectively bind to beta-amyloid plaques, a hallmark of the disease.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-10-11(17)6-7-14(13)20-8-9-21-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOHDKYKHVEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
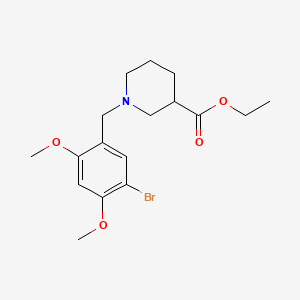
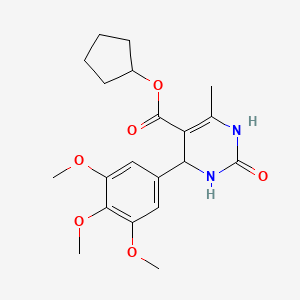
![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)

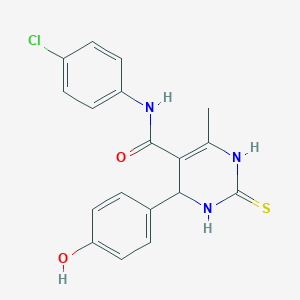
![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
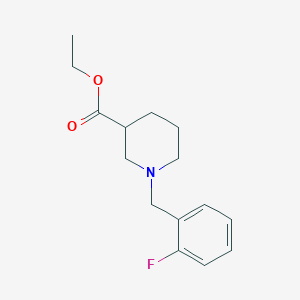
![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
